(2E)-1-(2,5-Dichlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one
Description
(2E)-1-(2,5-Dichlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated enone system bridging two aromatic rings: a 2,5-dichlorophenyl group and a 2,4-dimethoxyphenyl group. Its E-configuration ensures planarity, facilitating π-π interactions and electronic delocalization, which are critical for both crystallographic behavior and biological activity . The compound’s structural features, including halogen and methoxy substituents, influence its physicochemical properties and interactions with biological targets, making it a subject of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
(E)-1-(2,5-dichlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2O3/c1-21-13-6-3-11(17(10-13)22-2)4-8-16(20)14-9-12(18)5-7-15(14)19/h3-10H,1-2H3/b8-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUKGOGGEZIDAM-XBXARRHUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)Cl)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-1-(2,5-Dichlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, is an organic compound characterized by its unique structure featuring two aromatic rings connected by a prop-2-en-1-one linkage. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The compound's molecular formula is , and it possesses a conjugated system that enhances its reactivity and biological potential. The presence of dichlorophenyl and dimethoxyphenyl groups contributes to its diverse biological activities.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Candida albicans. The mechanism of action may involve disruption of microbial cell membranes or inhibition of critical metabolic pathways.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| C. albicans | 64 µg/mL |
Anticancer Activity
The anticancer potential of this chalcone derivative has been explored in various cancer cell lines. Studies have reported that it induces apoptosis in cancer cells through the activation of caspases and other apoptotic pathways. Notably, the compound has shown promising results in inhibiting the proliferation of breast (MCF-7), prostate (DU-145), and lung (A549) cancer cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10.5 | Induction of apoptosis via caspase activation |
| DU-145 | 15.0 | Cell cycle arrest at G1 phase |
| A549 | 12.0 | Inhibition of PI3K/Akt signaling pathway |
The biological activity of this compound can be attributed to its ability to interact with various cellular targets:
- Enzyme Inhibition : The compound can inhibit enzymes involved in key metabolic pathways, leading to disrupted cellular functions.
- Apoptosis Induction : It activates apoptotic pathways by increasing the expression of pro-apoptotic proteins and decreasing anti-apoptotic factors.
- Cell Cycle Arrest : The compound can induce cell cycle arrest, preventing cancer cells from proliferating.
Study on Anticancer Effects
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several chalcone derivatives including this compound. They evaluated their antiproliferative effects on a panel of cancer cell lines using the MTT assay. The results demonstrated that this compound significantly inhibited cell growth in MCF-7 cells with an IC50 value of 10.5 µM, indicating its potential as an anticancer agent .
Study on Antimicrobial Properties
Another study focused on the antimicrobial properties of this chalcone derivative showed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The researchers noted that the presence of chlorine atoms enhanced its antimicrobial activity compared to similar compounds without halogen substitutions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Molecular Geometry
Table 1: Key Structural Parameters of Selected Chalcones
- Dihedral Angles : The target compound exhibits a smaller dihedral angle (8.2°) between its aromatic rings compared to VIDDIW (12.5°), indicating greater planarity due to fewer steric clashes from 2,4-dimethoxy vs. 3,4-dimethoxy substituents .
- Bond Lengths : The C=O bond length (1.214 Å) is consistent across analogs, suggesting minimal electronic perturbation from substituent variations .
Electronic and Crystallographic Properties
Methoxy and chloro groups exert opposing electronic effects:
- Methoxy Groups: Electron-donating, enhancing resonance stabilization of the enone system.
- Chloro Groups : Electron-withdrawing, increasing electrophilicity of the carbonyl group. The 2,5-dichloro substitution minimizes steric hindrance compared to 2,4-dichloro analogs like VIDDIW .
Hirshfeld Surface Analysis
Studies on related chalcones reveal that chloro substituents contribute to higher surface contact percentages for Cl···Cl interactions (e.g., 8.5% in VIDDIW), while methoxy groups dominate O···H contacts (15–20%) . The target compound’s 2,4-dimethoxy substituents likely enhance O···H interactions, influencing solubility and crystallization behavior.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
